REACTION_SMILES
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[C:15]([CH3:16])([CH3:17])([CH3:18])[NH2:19].[CH3:1][C:2]#[N:3].[CH:20]([Cl:21])([Cl:22])[Cl:23].[F:4][c:5]1[c:6]([F:14])[c:7]([F:13])[c:8]([F:12])[c:9]([F:11])[n:10]1>>[F:4][c:5]1[c:6]([F:14])[c:7]([NH:19][C:15]([CH3:16])([CH3:17])[CH3:18])[c:8]([F:12])[c:9]([F:11])[n:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1nc(F)c(F)c(F)c1F
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Name
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Type
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product
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Smiles
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CC(C)(C)Nc1c(F)c(F)nc(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |